2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C18H10ClF3N4O2 and its molecular weight is 406.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile is a dihydropyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, antiproliferative effects, and potential therapeutic applications.
Synthesis of the Compound
The synthesis of dihydropyrimidine derivatives typically involves a cyclocondensation reaction. For this specific compound, various methods have been employed to achieve high yields and purity. The synthesis often starts with appropriate hydrazinopyrimidines and propenones, leading to the formation of the desired dihydropyrimidine structure through a one-pot reaction process .
Antiproliferative Effects
A significant body of research has focused on the antiproliferative effects of this compound against various cancer cell lines. The most notable findings include:
- Cell Lines Tested : The compound has been evaluated against several human cancer cell lines, including:
- A549 (lung cancer)
- HT29 (colon cancer)
- MCF7 (breast cancer)
- MDA-MB-231 (breast cancer)
IC50 Values
The effectiveness of the compound is often measured by its IC50 values, which indicate the concentration required to inhibit cell growth by 50%. The following table summarizes the IC50 values observed in various studies:
Cell Line | IC50 Value (μM) | Comparison to Doxorubicin (μM) |
---|---|---|
A549 | 1.76 | Comparable (Dox: 3.13) |
HT29 | 2.49 - 19.51 | Not compared |
MCF7 | 3.28 - 4.80 | Not compared |
MDA-MB-231 | 3.99 - 29.14 | Not compared |
The most active compound against both HT29 and MDA-MB-231 was noted to be significantly more potent than many existing treatments, showcasing its potential as a lead compound for further development .
While specific mechanisms for this compound's action remain under investigation, its structural characteristics suggest it may interfere with cellular processes critical for cancer cell proliferation. The presence of both chlorophenyl and trifluoromethoxy groups may enhance its interaction with biological targets involved in tumor growth regulation.
Case Studies
Several studies have highlighted the promising biological activity of dihydropyrimidine derivatives similar to this compound:
- Antineoplastic Activity : A study demonstrated that encapsulation of pyrimidine derivatives in liposomes significantly enhanced their cytotoxicity against HeLa cells and sarcoma 180 tumors in mice. The encapsulated form achieved a tumor inhibition rate of approximately 66% compared to lower rates for free compounds .
- Comparative Studies : Research comparing various pyrimidine derivatives indicated that those with unsubstituted phenyl groups exhibited greater antiproliferative activity than their chlorinated counterparts, suggesting potential avenues for structural optimization .
Eigenschaften
IUPAC Name |
2-(4-chloroanilino)-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N4O2/c19-11-3-5-12(6-4-11)24-17-25-15(14(9-23)16(27)26-17)10-1-7-13(8-2-10)28-18(20,21)22/h1-8H,(H2,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOYKVBYJWWQEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NC(=N2)NC3=CC=C(C=C3)Cl)C#N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.